

# A Comparative Guide to Spectroscopic Data of Methyl Isonicotinate from Various Suppliers

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Compound of Interest		
Compound Name:	Methyl isonicotinate	
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For researchers, scientists, and professionals in drug development, the purity and structural integrity of chemical reagents are paramount. This guide provides a comparative analysis of spectroscopic data for **methyl isonicotinate**, a key building block in pharmaceutical synthesis. Due to the proprietary nature of batch-specific Certificates of Analysis (CoA), this guide establishes a baseline for comparison using publicly available reference spectra and compares the purity specifications from several major chemical suppliers.

## **Reference Spectroscopic Data**

To provide a benchmark for comparison, reference spectroscopic data for **methyl isonicotinate** has been compiled from established spectral databases. These spectra represent the expected data for a pure sample of **methyl isonicotinate**.

#### **Spectroscopic Data Summary**

The following table summarizes the key spectroscopic features of **methyl isonicotinate**.



Spectroscopic Technique	Parameter	Expected Value (Reference)
¹H NMR (CDCl₃, 400 MHz)	Chemical Shift (δ)	~ 8.78 ppm (d, 2H), ~ 7.84 ppm (d, 2H), ~ 3.96 ppm (s, 3H)
Coupling Constant (J)	~ 6.0 Hz	
<sup>13</sup> C NMR (CDCl₃, 100 MHz)	Chemical Shift (δ)	~ 165.5 ppm (C=O), ~ 150.5 ppm (Ar-C), ~ 137.5 ppm (Ar-C), ~ 122.9 ppm (Ar-CH), ~ 52.7 ppm (O-CH <sub>3</sub> )
FT-IR (Neat)	Wavenumber (cm <sup>−1</sup> )	~ 3050 cm <sup>-1</sup> (Ar C-H stretch), ~ 2950 cm <sup>-1</sup> (Alkyl C-H stretch), ~ 1730 cm <sup>-1</sup> (C=O stretch), ~ 1600, 1560 cm <sup>-1</sup> (Ar C=C stretch), ~ 1280 cm <sup>-1</sup> (C- O stretch)

# **Comparison of Supplier Specifications**

While detailed spectroscopic data from individual suppliers is not always publicly accessible without a purchase and lot number, a comparison of their stated purity levels provides insight into the quality of the material they offer.

Supplier	Product Number	Stated Purity
Sigma-Aldrich	M52950	≥98%[1]
Thermo Fisher Scientific	B23263	98%[2][3]
TCI Chemicals	10141	>99.0% (GC)[4]
Apollo Scientific	OR13188	95%

Note: Purity levels can vary between batches. It is crucial to consult the Certificate of Analysis for the specific lot being used for the most accurate information.



## **Experimental Protocols**

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

# Proton Nuclear Magnetic Resonance (<sup>1</sup>H NMR) Spectroscopy

A sample of **methyl isonicotinate** (typically 5-25 mg) is dissolved in approximately 0.75 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. The <sup>1</sup>H NMR spectrum is acquired on a 400 MHz spectrometer. Standard acquisition parameters include a 30° pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 to 32 scans are co-added to achieve an adequate signal-to-noise ratio.

# Carbon-13 Nuclear Magnetic Resonance (13 C NMR) Spectroscopy

A more concentrated sample of **methyl isonicotinate** (typically 50-100 mg) is dissolved in approximately 0.75 mL of CDCl<sub>3</sub> with TMS. The <sup>13</sup>C NMR spectrum is acquired on a 100 MHz spectrometer with proton decoupling. A typical experiment involves a 30° pulse width, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. Due to the low natural abundance of <sup>13</sup>C, several hundred to several thousand scans are often required to obtain a spectrum with a good signal-to-noise ratio.[5][6][7]

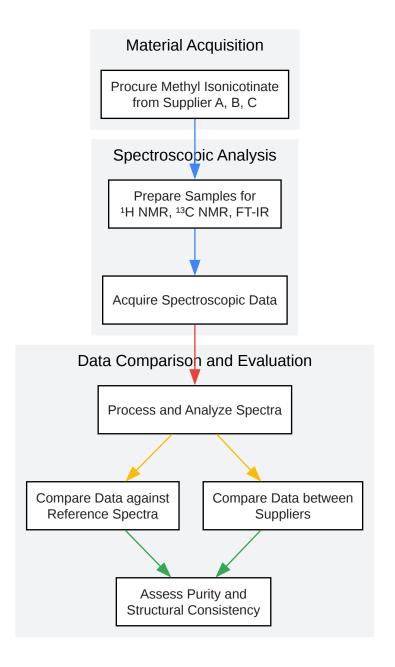
## Fourier-Transform Infrared (FT-IR) Spectroscopy

For a neat liquid sample, a drop of **methyl isonicotinate** is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.[8] Alternatively, a thin film of the liquid can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates for transmission analysis. The spectrum is typically recorded over a range of 4000-400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>.[9] A background spectrum of the clean ATR crystal or empty salt plates is recorded and automatically subtracted from the sample spectrum.

# **Experimental Workflow**



The logical flow of analyzing and comparing spectroscopic data from different suppliers is outlined below.



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Caption: Workflow for Spectroscopic Comparison.

This guide highlights the importance of verifying the quality of chemical reagents through spectroscopic analysis. While supplier specifications provide a useful starting point, direct



measurement and comparison against reliable reference data are essential for ensuring the integrity of experimental results in research and development.

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